molecular formula C15H14N4S B1387608 Remodelin CAS No. 949912-58-7

Remodelin

Cat. No. B1387608
M. Wt: 282.4 g/mol
InChI Key: XAEJIFARBQJLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Remodelin is a potent acetyl-transferase NAT10 inhibitor . It has been used in research for its potential therapeutic effects on various diseases, including cancer .


Chemical Reactions Analysis

Remodelin has been shown to inhibit the expression of Hypoxia-inducible factors (HIFs) in cells. This inhibition occurs in a dose or time-dependent way, either through treatment with cobalt chloride (CoCl2) or hypoxia .

Scientific Research Applications

Application in Molecular and Cellular Biochemistry

  • Summary of Application : Remodelin, a specific inhibitor of NAT10, has been found to inhibit the expression of Hypoxia-inducible factors (HIFs), which are key mediators expressed under hypoxic conditions and involved in many diseases such as cancer and abnormal angiogenesis .
  • Methods of Application : The presence of Remodelin could suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride (CoCl 2) or hypoxia in a dose or time-dependent way .
  • Results or Outcomes : The treatment of cultured HUVECs with Remodelin could inhibit in vitro cell migration and invasion and tube-formation . This implies that Remodelin could be a new potential inhibitor of HIFs for use in angiogenesis targeting therapy in either cancers or inflammatory diseases .

Application in Osteosarcoma Treatment

  • Summary of Application : Remodelin has been shown to have therapeutic effects on osteosarcoma (OS), a common primary malignant tumor of bone .
  • Methods of Application : Network pharmacological analysis was used to quantify the therapeutic targets of Remodelin against OS. acRIP‐seq and RNA‐seq were performed to investigate the inhibitory activity of Remodelin on acetylation and its effect on the transcriptome after intervening in OS cells U2OS with Remodelin in vitro .
  • Results or Outcomes : Five genes, CASP3, ESR2, FGFR2, IGF1 and MAPK1, were identified as key therapeutic targets of Remodelin against OS . In vitro experiments demonstrated that Remodelin indeed inhibited the proliferation of OS cells and reduced the expression of three genes: ESR2, IGF1, and MAPK1 .

Application in Prostate Cancer Treatment

  • Summary of Application : Remodelin has been demonstrated to suppress prostate cancer (PCa) cells .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained were not detailed in the source .

Application in Hypoxia-Inducible Factors (HIFs) Inhibition

  • Summary of Application : Remodelin, an inhibitor of NAT10, could suppress hypoxia-induced or constitutional expression of HIFs in cells . HIFs are key mediators expressed under hypoxic condition and involved in many kinds of disease such as cancer and abnormal angiogenesis .
  • Methods of Application : The presence of Remodelin could suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride (CoCl 2) or hypoxia in dose or time-dependent way .
  • Results or Outcomes : The treatment of cultured HUVECs with Remodelin could inhibit in vitro cell migration and invasion and tube-formation . This implies that Remodelin could be a new potential inhibitor of HIFs for use in angiogenesis targeting therapy in either cancers or inflammatory diseases .

Application in Head and Neck Squamous Cell Carcinoma (HNSCC) Treatment

  • Summary of Application : NAT10 has been identified as a potential prognostic biomarker and therapeutic target for HNSCC . Remodelin, an inhibitor of NAT10, has shown to have therapeutic effects on HNSCC .
  • Methods of Application : HNSCC cell lines were transfected with short interfering RNA (siRNA) targeting NAT10 or treated with Remodelin . The therapeutic value of Remodelin in HNSCC was evaluated via a patient-derived xenograft (PDX) model .
  • Results or Outcomes : Genetic depletion of NAT10 using siRNA or chemical inhibition of NAT10 using Remodelin resulted in reduced cell proliferation, migration and invasion abilities in HNSCC cell lines .

Application in Prostate Cancer (PCa) Treatment

  • Summary of Application : Remodelin, an inhibitor of NAT10, effectively inhibits the growth of PCa cells under both no-castration and castration conditions .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained were not detailed in the source .

Application in Hypoxia-Inducible Factors (HIFs) Inhibition

  • Summary of Application : Remodelin, an inhibitor of NAT10, could suppress hypoxia-induced or constitutional expression of HIFs in cells . HIFs are key mediators expressed under hypoxic condition and involved in many kinds of disease such as cancer and abnormal angiogenesis .
  • Methods of Application : The presence of Remodelin could suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride (CoCl 2) or hypoxia in dose or time-dependent way .
  • Results or Outcomes : The treatment of cultured HUVECs with Remodelin could inhibit in vitro cell migration and invasion and tube-formation . This implies that Remodelin could be a new potential inhibitor of HIFs for using in angiogenesis targeting therapy in either cancers or inflammatory diseases .

Application in Head and Neck Squamous Cell Carcinoma (HNSCC) Treatment

  • Summary of Application : NAT10 has been identified as a potential prognostic biomarker and therapeutic target for HNSCC . Remodelin, an inhibitor of NAT10, has shown to have therapeutic effects on HNSCC .
  • Methods of Application : HNSCC cell lines were transfected with short interfering RNA (siRNA) targeting NAT10 or treated with Remodelin . The therapeutic value of Remodelin in HNSCC was evaluated via a patient-derived xenograft (PDX) model .
  • Results or Outcomes : Genetic depletion of NAT10 using siRNA or chemical inhibition of NAT10 using Remodelin resulted in reduced cell proliferation, migration and invasion abilities in HNSCC cell lines .

Application in Prostate Cancer (PCa) Treatment

  • Summary of Application : Remodelin, an inhibitor of NAT10, effectively inhibits the growth of PCa cells under both no-castration and castration conditions .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

Remodelin is harmful if swallowed. It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13/h5-8,10H,1-4H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEJIFARBQJLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remodelin

CAS RN

949912-58-7
Record name 949912-58-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remodelin
Reactant of Route 2
Reactant of Route 2
Remodelin
Reactant of Route 3
Reactant of Route 3
Remodelin
Reactant of Route 4
Reactant of Route 4
Remodelin
Reactant of Route 5
Reactant of Route 5
Remodelin
Reactant of Route 6
Reactant of Route 6
Remodelin

Citations

For This Compound
1,140
Citations
J Wu, H Zhu, J Wu, W Chen, X Guan - American journal of …, 2018 - ncbi.nlm.nih.gov
… used to inhibit NAT10; both remodelin and the NAT10 siRNA reduced cell … Remodelin and doxorubicin synergistically reduced cell viability, though knockdown of NAT10 and remodelin …
Number of citations: 29 www.ncbi.nlm.nih.gov
MH Dalhat, MRS Mohammed, A Ahmad… - Journal of Cellular …, 2021 - Wiley Online Library
… 52 metabolites were significantly modified in Remodelin treated cells. Among the most … triglycerides in Remodelin treated cancer cells. Overall, our results showed that Remodelin alters …
Number of citations: 16 onlinelibrary.wiley.com
JH Shrimp, Y Jing, ST Gamage… - ACS Medicinal …, 2020 - ACS Publications
… remodelin’s assay interference characteristics and effects on NAT10-catalyzed RNA cytidine acetylation. We find the remodelin … evidence for interaction of remodelin with the NAT10 …
Number of citations: 9 pubs.acs.org
Y Wu, Y Cao, H Liu, M Yao, N Ma, B Zhang - Molecular and Cellular …, 2020 - Springer
… by Remodelin should need NAT10 activity. In biological analysis, the treatment of cultured HUVECs with Remodelin … Our investigation implied that Remodelin could be a new potential …
Number of citations: 9 link.springer.com
J Mathieu, H Ruohola-Baker - Cell Stem Cell, 2016 - cell.com
Cellular metabolism is a key regulator of cell fate, including fate in pluripotent stem cells. Now in Cell Stem Cell, Zhang et al. (2016) show that Lin28 controls the metabolic transition …
Number of citations: 5 www.cell.com
MH Dalhat, HN Altayb, MI Khan, H Choudhry - Scientific reports, 2021 - nature.com
… In melanoma, Remodelin was reported to repress microphthalmia-… Remodelin treatment reduced NAT10 expression and mRNA acetylation, it is still unclear how and where Remodelin …
Number of citations: 17 www.nature.com
L Juan-juan, HU Ji-wen, W Jun-hui… - 林业科学 …, 2023 - lykxyj.xml-journal.net
Objective To explore the effects of desiccation on the anatomical structure of somatic embryo of Picea asperata, identify the key genes that lead to the changes in anatomical structure, …
Number of citations: 2 lykxyj.xml-journal.net
N Ma, H Liu, Y Wu, M Yao, B Zhang - International journal of molecular …, 2022 - mdpi.com
… 10 (NAT10) by its specific inhibitor Remodelin has been demonstrated in a variety of human cancers. Here, we report the inhibitory effects of Remodelin on prostate cancer (PCa) cells …
Number of citations: 7 www.mdpi.com
X Zhang, J Chen, S Jiang, S He, Y Bai, L Zhu… - … medicine and cellular …, 2019 - hindawi.com
… inhibition of NAT10 using remodelin increased the sensitivity … Inhibition of NAT10 using remodelin also reversed the ability … combining doxorubicin with remodelin delayed tumor growth …
Number of citations: 35 www.hindawi.com
D Larrieu, S Britton, M Demir, R Rodriguez, SP Jackson - Science, 2014 - science.org
… , we assessed whether Remodelin affected NAT10 KAT activity… Remodelin or clickable molecule 2, establishing Remodelin … through mutation or with Remodelin restores normal nuclear …
Number of citations: 287 www.science.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.